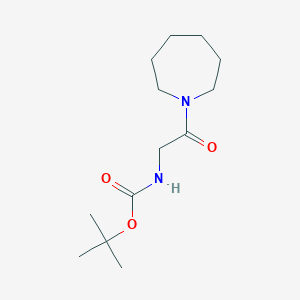

2-(Boc-amino)-1-(1-azepanyl)ethanone

Description

2-(Boc-amino)-1-(1-azepanyl)ethanone is a synthetic intermediate characterized by a seven-membered azepane ring, a tert-butoxycarbonyl (Boc)-protected amine, and an ethanone backbone. The Boc group enhances stability during synthesis by protecting the amine from unwanted reactions, while the azepane ring introduces conformational flexibility compared to smaller cyclic amines like piperidine or pyrrolidine .

Properties

Molecular Formula |

C13H24N2O3 |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

tert-butyl N-[2-(azepan-1-yl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)14-10-11(16)15-8-6-4-5-7-9-15/h4-10H2,1-3H3,(H,14,17) |

InChI Key |

ZGIACHHXIAFWQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CCCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-1-(1-azepanyl)ethanone typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

Formation of the Azepane Ring: The azepane ring can be formed through cyclization reactions involving appropriate precursors.

Coupling Reaction: The protected amino group is then coupled with an appropriate acylating agent to form the ethanone derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-1-(1-azepanyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a building block for bioactive compounds.

Medicine: Potential use in the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-1-(1-azepanyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further biochemical interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Ethanone Derivatives

The ethanone backbone is a common scaffold in medicinal and synthetic chemistry. Key analogs include:

Key Observations :

- The Boc group increases molecular weight and steric bulk compared to unprotected amines (e.g., 2-(methylamino)-1-(pyrazin-2-yl)ethanone) .

Boc Protection Strategies

The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate under basic conditions. This contrasts with:

- Acetyl or benzyl protection: Requires harsher conditions for removal (e.g., strong acids or hydrogenolysis) .

- Unprotected amines: Prone to oxidation or side reactions, as seen in 2-amino-1-(4-hydroxyphenyl)ethanone, which requires careful handling .

Azepane Ring Formation

Azepane rings are synthesized via cyclization reactions or functionalization of pre-existing rings. For example:

Physicochemical Properties

Notes:

Critical Analysis of Divergent Findings

- Isomerization Dynamics: highlights amide bond isomerization in piperidine-ethanone derivatives, which could apply to azepane analogs. However, the larger ring size may reduce isomerization energy barriers .

- Synthetic Yields : Azepane-containing compounds (e.g., ) generally have lower yields than piperidine derivatives, possibly due to ring strain or purification challenges.

Biological Activity

2-(Boc-amino)-1-(1-azepanyl)ethanone is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is common in the synthesis of bioactive molecules. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(Boc-amino)-1-(1-azepanyl)ethanone can be represented as follows:

The presence of the azepane ring contributes to its potential biological activity by influencing receptor interactions and metabolic stability.

Biological Activity Overview

Research indicates that 2-(Boc-amino)-1-(1-azepanyl)ethanone exhibits various biological activities, particularly in the context of neuropharmacology and pain management. Its structural analogs have been investigated for their effects on opioid receptors, which are critical in pain modulation.

Key Findings:

- Opioid Receptor Modulation : Studies have shown that compounds structurally related to 2-(Boc-amino)-1-(1-azepanyl)ethanone can selectively target kappa opioid receptors, which are implicated in analgesic effects without the typical side effects associated with mu opioid receptor activation .

- CNS Activity : The compound has demonstrated central nervous system (CNS) activity, making it a candidate for further development as a therapeutic agent for conditions like chronic pain and depression .

Structure-Activity Relationships (SAR)

The SAR studies conducted on derivatives of 2-(Boc-amino)-1-(1-azepanyl)ethanone reveal insights into how modifications to its structure can enhance or diminish biological activity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of Boc group | Increased receptor affinity | |

| Substitution at azepane position | Enhanced CNS penetration | |

| Alteration of carbonyl group | Variable effects on potency |

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological profile of related compounds, researchers found that modifications to the azepane ring significantly impacted binding affinity to kappa opioid receptors. The study utilized a series of analogs to determine optimal structures for desired pharmacological effects .

Case Study 2: Pain Management Trials

A clinical trial explored the efficacy of a derivative compound based on 2-(Boc-amino)-1-(1-azepanyl)ethanone in managing neuropathic pain. Results indicated a significant reduction in pain scores among participants, suggesting that this class of compounds may offer new avenues for pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.